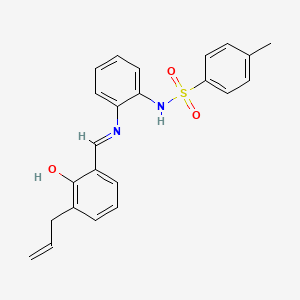
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide is a synthetic compound known for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its complex structure, which includes an allyl group, a hydroxybenzylidene moiety, and a sulfonamide group. These functional groups contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 2-aminophenyl-4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential as an anticancer agent due to its cytotoxicity against cancer cell lines.
Biological Studies: Investigation of its interactions with enzymes and proteins.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzyme function and subsequent cellular effects. Additionally, the compound may exert its effects through the induction of oxidative stress or the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-allyl-2-hydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides: Known for their anticancer properties.
N-(2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the allyl group.
Uniqueness
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of the allyl group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets.
Properties
CAS No. |
28857-01-4 |
|---|---|
Molecular Formula |
C23H22N2O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S/c1-3-7-18-8-6-9-19(23(18)26)16-24-21-10-4-5-11-22(21)25-29(27,28)20-14-12-17(2)13-15-20/h3-6,8-16,25-26H,1,7H2,2H3 |
InChI Key |
JRMRBHYADZUYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


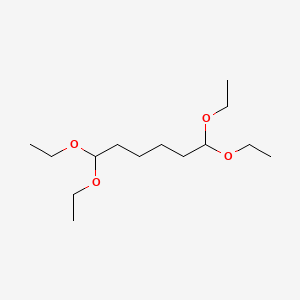
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
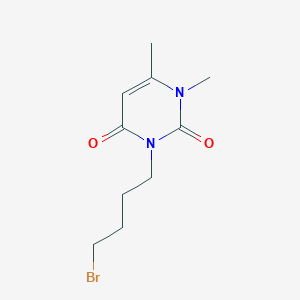
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
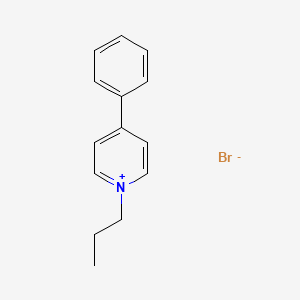
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

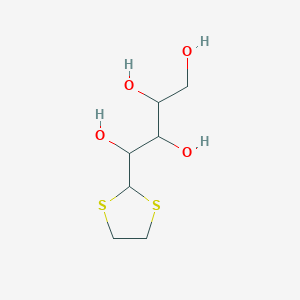
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)
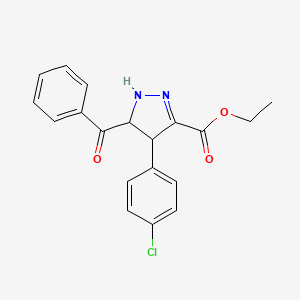
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)

